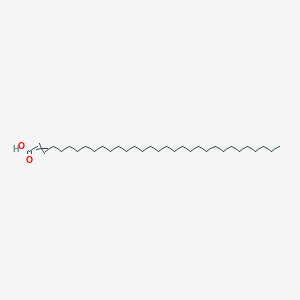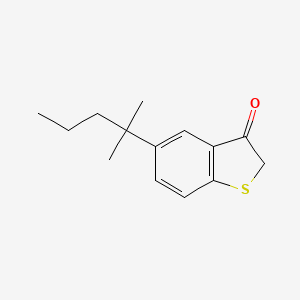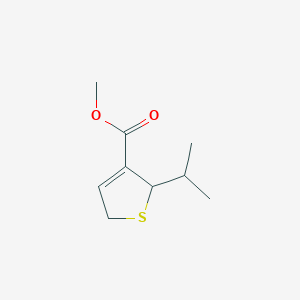
Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate, can be achieved through various methods. One common method is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity
化学反应分析
Types of Reactions
Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes substitution at the 2- or 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
科学研究应用
Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfur atom in the thiophene ring can participate in various chemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways involved are still under investigation, but they likely include interactions with enzymes and receptors in biological systems.
相似化合物的比较
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2,5-Dihydrothiophene: A reduced form of thiophene with two additional hydrogen atoms.
Methyl thioglycolate: A related compound used in the synthesis of thiophene derivatives.
Uniqueness
Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
112177-95-4 |
|---|---|
分子式 |
C9H14O2S |
分子量 |
186.27 g/mol |
IUPAC 名称 |
methyl 2-propan-2-yl-2,5-dihydrothiophene-3-carboxylate |
InChI |
InChI=1S/C9H14O2S/c1-6(2)8-7(4-5-12-8)9(10)11-3/h4,6,8H,5H2,1-3H3 |
InChI 键 |
CQWZOZMRNWNOQY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1C(=CCS1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)
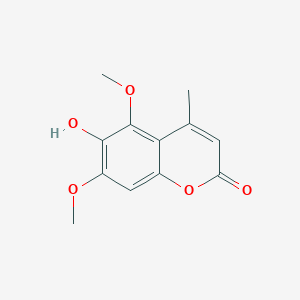
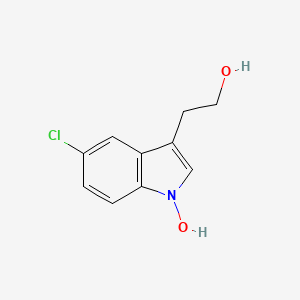
![2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B14322617.png)
![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)
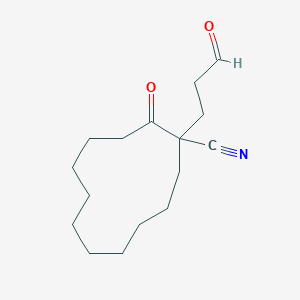
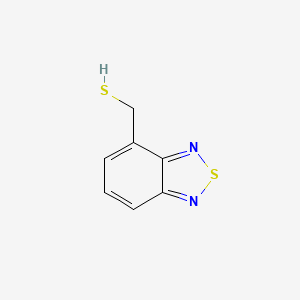
![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)

![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)
